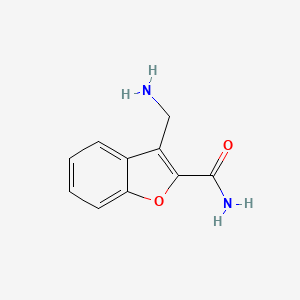
3-(氨甲基)-1-苯并呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(Aminomethyl)-1-benzofuran-2-carboxamide” is a compound that contains an aminomethyl group and a benzofuran moiety. The aminomethyl group is a functional group with formula −CH2−NH2, which can be described as a methyl group substituted by an amino group . The benzofuran is a heterocyclic compound that consists of a benzene ring fused to a furan ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aminomethyl group could potentially make the compound a primary amine . The benzofuran moiety is a fused ring system that could contribute to the compound’s stability and potentially its reactivity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aminomethyl group and the benzofuran moiety. Amines, for example, can undergo a variety of reactions, including alkylation and acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aminomethyl group could potentially influence its solubility, while the benzofuran moiety could contribute to its stability .
科学研究应用
合成与生物学评估
合成了一系列新的苯并呋喃甲酰胺衍生物,包括3-(氨甲基)-1-苯并呋喃-2-甲酰胺,并评估了它们的抗菌、抗炎和清除自由基活性。这些化合物使用核磁共振、红外、质谱和X射线晶体学进行了表征,展示了显著的生物活性,突出了它们作为生物活性化学实体的潜力 (Lavanya, Sribalan, & Padmini, 2017)。
药学意义和合成方法
苯并呋喃-2-甲酰胺衍生物具有重要的生物学和药学意义,如微波辅助合成方法所证明的,该方法产生了具有抗炎、镇痛和解热活性的化合物。该方法允许快速鉴定具有生物活性的化合物,一些衍生物显示出感兴趣的有效活性 (Xie et al., 2014)。
先进的合成策略
采用了一种涉及8-氨基喹啉定向C-H芳基化,然后进行转酰胺化的创新策略来获得精细的苯并呋喃-2-甲酰胺衍生物。这种方法高效且模块化,使其非常适合生成苯并呋喃衍生物的多种集合,以便进行小分子筛选,突出了该化合物在药物发现过程中的多功能性 (Oschmann, Holm, & Verho, 2019)。
结构和光谱性质
对苯并呋喃-羧酸衍生物(包括苯并呋喃-2-甲酰胺)的结构优化、分子对接分析和振动性质进行了研究,以了解它们的电子和反应性特征。这些研究结合了DFT计算和分子对接,表明苯并呋喃-2-甲酰胺可以作为抗癌和抗微生物疾病的抑制剂,表明它们在治疗应用中的潜力 (Sagaama et al., 2020)。
未来方向
作用机制
Target of Action
It is known that similar compounds target enzymes such as nitric oxide synthase .
Mode of Action
This interaction could potentially alter the normal functioning of the targeted enzymes or proteins .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including amino acid synthesis and degradation .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
Similar compounds have been found to have various effects, such as inhibiting enzyme activity, altering cellular processes, or interacting with cellular structures .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
生化分析
Biochemical Properties
3-(Aminomethyl)-1-benzofuran-2-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aminoacyl-tRNA synthetases, which are crucial for protein synthesis . The nature of these interactions involves binding to the active sites of these enzymes, thereby influencing their activity. Additionally, 3-(Aminomethyl)-1-benzofuran-2-carboxamide may also interact with other proteins involved in cellular metabolism, affecting their function and stability.
Cellular Effects
The effects of 3-(Aminomethyl)-1-benzofuran-2-carboxamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain signaling pathways involved in immune responses . This compound can also alter gene expression patterns, leading to changes in cellular behavior and function. Furthermore, 3-(Aminomethyl)-1-benzofuran-2-carboxamide impacts cellular metabolism by interacting with key metabolic enzymes, thereby influencing metabolic flux and energy production.
Molecular Mechanism
At the molecular level, 3-(Aminomethyl)-1-benzofuran-2-carboxamide exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, leading to a decrease in their activity . Additionally, 3-(Aminomethyl)-1-benzofuran-2-carboxamide can influence gene expression by binding to regulatory proteins and altering their function. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(Aminomethyl)-1-benzofuran-2-carboxamide over time are important factors in laboratory settings. Studies have shown that this compound remains stable under certain conditions but may degrade over time when exposed to specific environmental factors . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell behavior and metabolism. These temporal effects are critical for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 3-(Aminomethyl)-1-benzofuran-2-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal metabolic processes. Understanding these dosage effects is essential for determining the therapeutic potential and safety of 3-(Aminomethyl)-1-benzofuran-2-carboxamide.
Metabolic Pathways
3-(Aminomethyl)-1-benzofuran-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, it may participate in the glycine cleavage system, affecting the production and utilization of glycine and other related metabolites. These interactions are crucial for understanding the compound’s impact on cellular metabolism and overall biochemical function.
Transport and Distribution
The transport and distribution of 3-(Aminomethyl)-1-benzofuran-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its overall activity and function. Understanding these transport mechanisms is essential for predicting the compound’s behavior in different biological contexts and designing effective delivery strategies.
Subcellular Localization
3-(Aminomethyl)-1-benzofuran-2-carboxamide exhibits specific subcellular localization patterns, which are crucial for its activity and function . It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns influence the compound’s interactions with other biomolecules and its overall biochemical effects. Understanding the subcellular localization of 3-(Aminomethyl)-1-benzofuran-2-carboxamide is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-(aminomethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13/h1-4H,5,11H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLVOKQBAZMTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

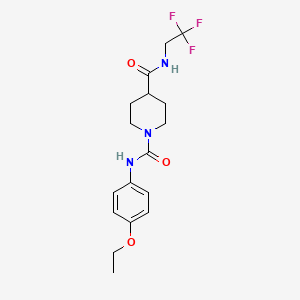
![2-[(2-Fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2641404.png)
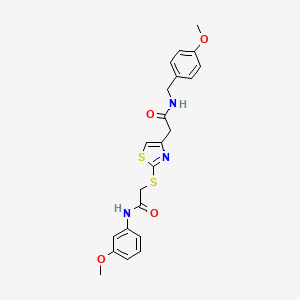
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2641406.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2641407.png)
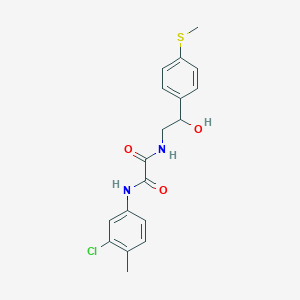
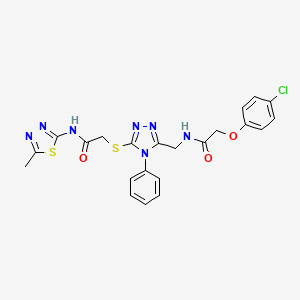
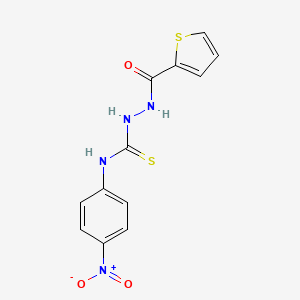
![4-[2-(Dibenzylamino)ethyl]aniline](/img/structure/B2641416.png)


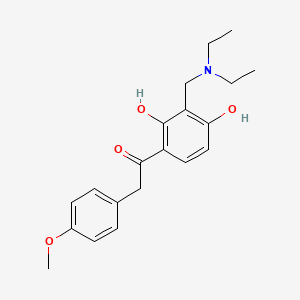
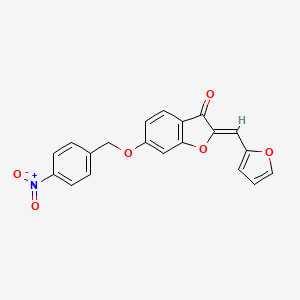
![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2641425.png)